1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine
CAS No.:
Cat. No.: VC15740665
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16Cl2N2 |
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Molecular Weight | 259.17 g/mol |
IUPAC Name | 1-(2,4-dichlorophenyl)-3,5-dimethylpiperazine |
Standard InChI | InChI=1S/C12H16Cl2N2/c1-8-6-16(7-9(2)15-8)12-4-3-10(13)5-11(12)14/h3-5,8-9,15H,6-7H2,1-2H3 |
Standard InChI Key | VZJCZXJTOZWTCS-UHFFFAOYSA-N |
Canonical SMILES | CC1CN(CC(N1)C)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine consists of a piperazine core substituted with a 2,4-dichlorophenyl group at the N-1 position and methyl groups at the 3 and 5 positions. This arrangement creates a stereoelectronically unique scaffold, with the dichlorophenyl moiety enhancing lipophilicity and the methyl groups influencing conformational rigidity.
Molecular Characteristics
While exact data for this compound is unavailable, analogous piperazine derivatives provide benchmarks. For instance, 1-(2,4-dichlorophenyl)-3,3-dimethylpiperazine (C₁₂H₁₄Cl₂N₂) has a molecular weight of 257.16 g/mol and logP of 3.27. Extrapolating these values, the 3,5-dimethyl isomer likely exhibits a similar molecular weight (~257–260 g/mol) and logP range (3.2–3.5), favoring blood-brain barrier penetration .
Synthesis Pathways
Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination. A plausible route for 1-(2,4-dichlorophenyl)-3,5-dimethylpiperazine involves:
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Piperazine alkylation: Reacting 2,4-dichlorobenzyl chloride with 3,5-dimethylpiperazine under basic conditions.
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Methylation: Introducing methyl groups via Eschweiler-Clarke reaction using formaldehyde and formic acid .
Key challenges include regioselectivity in methyl group placement and purification of the final product, often addressed via column chromatography or recrystallization .
Biological Activity and Mechanisms
Piperazine derivatives exhibit diverse pharmacological profiles, influenced by substituent patterns.
Antimicrobial and Antifungal Effects
Pyrazoline analogs with chlorophenyl and carboxamido groups show potent antimicrobial activity . While direct evidence is lacking, the dichlorophenyl moiety in 1-(2,4-dichlorophenyl)-3,5-dimethylpiperazine may disrupt microbial cell membranes via hydrophobic interactions, similar to chlorinated quinolones .
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
Piperazines are prone to N-dealkylation and oxidative metabolism. Methyl groups at positions 3 and 5 could slow hepatic clearance by shielding the piperazine ring from cytochrome P450 enzymes, as observed in N,N-dimethylpiperazine derivatives .
Toxicity Profile
Acute toxicity studies on similar compounds reveal median lethal doses (LD₅₀) >500 mg/kg in rodents, with neurotoxicity (ataxia, tremors) emerging as the primary concern . Chronic exposure risks, such as hepatotoxicity, remain uncharacterized.
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound’s structural similarity to anticonvulsant and antipsychotic agents positions it as a candidate for:
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Epilepsy: Modulation of sodium channel inactivation kinetics .
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Depression: Potential serotonin reuptake inhibition via piperazine-amine interactions .
Antimicrobial Agents
Chlorinated aromatics combined with rigid heterocycles often exhibit broad-spectrum activity. Hybridizing this compound with fluoroquinolone motifs could yield novel antibiotics .
Challenges and Future Directions
Synthetic Optimization
Improving regioselectivity in methyl group installation requires advanced catalysts, such as chiral palladium complexes, to achieve enantiomerically pure products .
Target Validation
High-throughput screening against neurotransmitter receptors (e.g., 5-HT₁ₐ, D₂) and ion channels will clarify its mechanism .
Preclinical Development
Pharmacokinetic studies in higher mammals and in vitro metabolite identification are critical next steps.
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